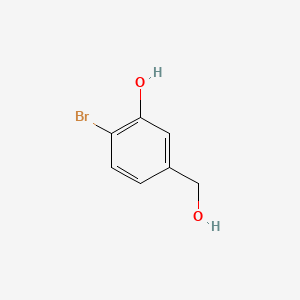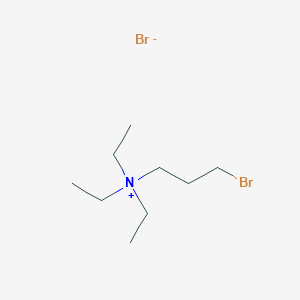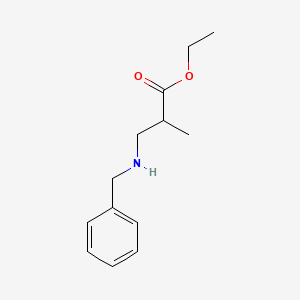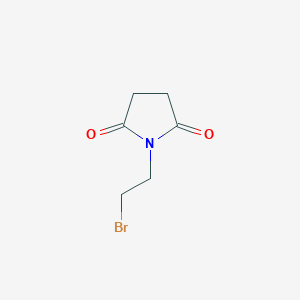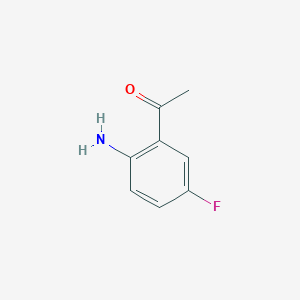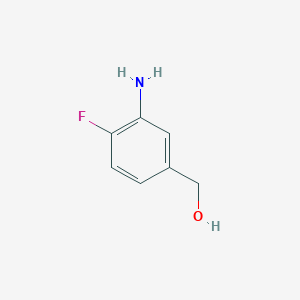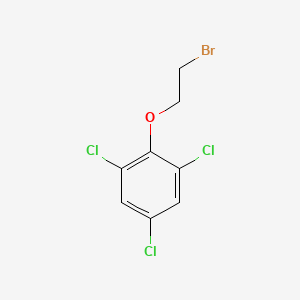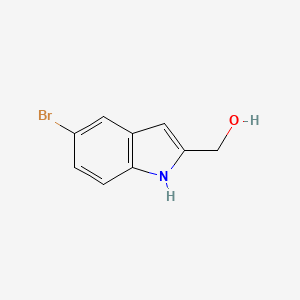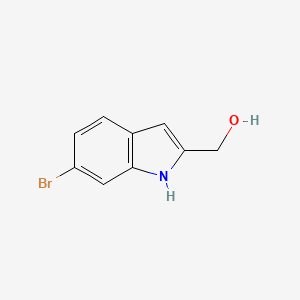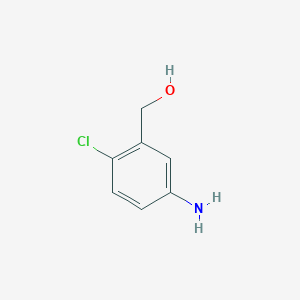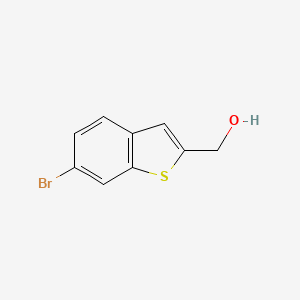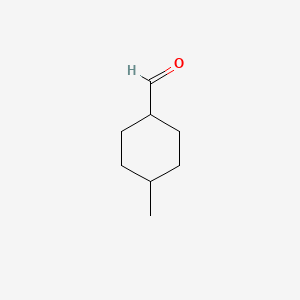
4-Methylcyclohexane-1-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methylcyclohexane-1-carbaldehyde involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another approach is the catalytic asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through an inverse-electron-demand Diels-Alder reaction, which demonstrates the versatility of aldehydes in constructing complex molecular frameworks . Additionally, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing intermediates like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of stereochemistry and functional group placement in synthetic applications. For example, 4-oxoazetidine-2-carbaldehydes are bifunctional compounds that serve as both protected α-amino aldehydes and masked β-amino acids, which are valuable in diastereoselective processes . The organocatalytic synthesis of spirocyclohexane carbaldehydes with an all-carbon quaternary center also highlights the molecular complexity that can be achieved through synthetic strategies .
Chemical Reactions Analysis
Chemical reactions involving carbaldehydes are diverse and can lead to a variety of products. The photochemical and acid-catalyzed rearrangements of cyclohexadienones to different products demonstrate the reactivity of these compounds under various conditions . The exploitation of cyclopropane carbaldehydes in Prins cyclization to access hexahydrooxonine and octahydrocyclopenta[b]pyran shows the potential for constructing strained ring systems . Additionally, the photocycloaddition of enamine-carbaldehydes with alkenes to synthesize dihydropyridines and tetrahydropyridines illustrates the utility of carbaldehydes in cycloaddition reactions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylcyclohexane-1-carbaldehyde can be deduced from the behavior of similar molecules. For instance, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides indicates the reactivity of these compounds and their potential as building blocks in synthesis . The regioselective photochemical cycloaddition reactions also provide insights into the reactivity patterns of carbaldehydes with different substituents10.
Applications De Recherche Scientifique
1. Excited-State Intramolecular Proton-Transfer Mechanisms
In a theoretical study, 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in methylcyclohexane solvent was used to investigate excited-state intramolecular proton-transfer mechanisms. The study, utilizing time-dependent density functional theory, revealed that single- and double-proton-transfer mechanisms coexist in the excited states. This finding has implications for understanding the complex behaviors of chemical reactions under excited states (Tang et al., 2017).
2. Chemical Properties and Crystal Structure
Perillartine, a compound related to 4-Methylcyclohexane-1-carbaldehyde, was studied for its chemical properties and crystal structure. The research detailed how the compound crystallizes and the resulting molecular conformations, which are crucial for understanding its chemical reactivity and potential applications in various fields (Yuan, Zhang, & Ng, 2009).
3. Pyrolysis and Combustion Study
Methylcyclohexane, a closely related compound, was investigated for its behavior in pyrolysis and combustion. This research is significant for understanding the combustion chemistry of cycloalkanes, which are important components in practical fuels (Wang et al., 2014).
4. Role in Organic Synthesis
Cyclohexene-4-carbaldehyde, a compound structurally similar to 4-Methylcyclohexane-1-carbaldehyde, was used in the synthesis of various organic compounds, highlighting its utility as a building block in organic synthesis (Dyachenko, 2005).
5. Building Blocks in Stereocontrolled Synthesis
4-Oxoazetidine-2-carbaldehydes, related to 4-Methylcyclohexane-1-carbaldehyde, have been identified as valuable building blocks in stereocontrolled synthesis. Their dual reactivity has been utilized in a broad range of synthetic applications, including the preparation of substances of biological interest (Alcaide & Almendros, 2002).
Safety And Hazards
While specific safety and hazard information for “4-Methylcyclohexane-1-carbaldehyde” is not available, general precautions for handling aldehydes should be followed. This includes avoiding skin and eye contact, not ingesting or inhaling the compound, and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
4-methylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAUDZGDPLDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550936 | |
| Record name | 4-Methylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexane-1-carbaldehyde | |
CAS RN |
33242-79-4 | |
| Record name | 4-Methylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


